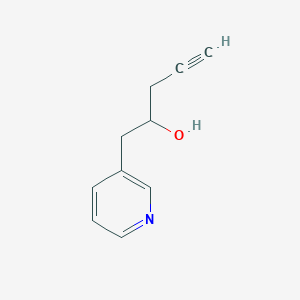

5-(3-Pyridyl)-1-pentyn-4-ol

Description

5-(3-Pyridyl)-1-pentyn-4-ol is an alkyne-containing alcohol derivative with a pyridyl substituent at the 5-position. Its structure comprises a five-carbon chain with a terminal alkyne group, a hydroxyl group at the 4-position, and a 3-pyridyl ring at the distal end. Its synthesis likely involves palladium-catalyzed cross-coupling reactions, as seen in structurally analogous compounds like 5-(perylen-3-yl)pent-4-yn-1-ol .

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

1-pyridin-3-ylpent-4-yn-2-ol |

InChI |

InChI=1S/C10H11NO/c1-2-4-10(12)7-9-5-3-6-11-8-9/h1,3,5-6,8,10,12H,4,7H2 |

InChI Key |

TWZXZYXIQOKPCI-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC(CC1=CN=CC=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The following compounds share structural or functional similarities with 5-(3-Pyridyl)-1-pentyn-4-ol:

Key Differences in Reactivity and Toxicity

- Alkyne vs. Nitrosamine Groups: While this compound contains a terminal alkyne group, NNK and NNAL feature nitrosamine moieties, which are directly implicated in carcinogenicity via DNA alkylation . The alkyne group in the target compound may confer reactivity in click chemistry but lacks documented carcinogenic effects.

- NNAL undergoes glucuronidation to form NNAL-Gluc, a detoxification route influenced by stereochemistry . No such data exist for the target compound.

- Stereochemical Considerations : NNAL exists as (R)- and (S)-enantiomers, with (R)-NNAL being more tumorigenic in mice . The hydroxyl group in this compound may introduce chirality, but its stereochemical impact remains unstudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.